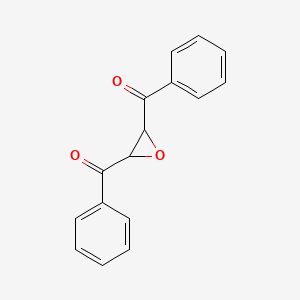

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

Description

Contextual Significance of Epoxy Diketones within Complex Molecule Synthesis

Epoxy ketones, and by extension epoxy diketones, are highly valuable intermediates in the synthesis of complex molecules. The epoxide, a three-membered cyclic ether, is susceptible to ring-opening reactions by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. The adjacent ketone groups in a diketone can influence the regioselectivity of this ring-opening and also serve as handles for subsequent chemical modifications. This dual functionality allows for the rapid construction of intricate molecular frameworks from relatively simple starting materials.

The presence of the diketone moiety also opens up avenues for a rich tapestry of classical and contemporary organic reactions, including aldol (B89426) condensations, Michael additions, and various cyclization strategies. The interplay between the reactivity of the epoxide and the diketone functionalities makes this class of compounds particularly powerful in the hands of a synthetic chemist.

Historical Perspective on the Discovery and Initial Characterization of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

The journey to understanding 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- begins with the synthesis of its precursor, the unsaturated 1,4-diketone. In 1934, chemists Robert E. Lutz and Frank N. Wilder reported the nitric acid oxidation of 2,5-diphenylfurans, which yielded the cis-unsaturated 1,4-diketone, specifically cis-dibenzoylethylene. mindat.org This provided a crucial starting material for accessing the corresponding epoxide.

The characterization of both the cis- and trans-isomers of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- would have relied on standard spectroscopic techniques of the time, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis and melting point determination.

Overview of Research Trajectories Pertaining to 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

Research involving 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has primarily focused on its utility as a synthetic intermediate, with a particular emphasis on the reactivity of its epoxide ring. A significant research trajectory has been the investigation of its reductive ring-opening reactions.

A notable study by Shinsei Sayama in 2005 explored the reductive ring-opening of both cis- and trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione using a combination of antimony(III) chloride (SbCl₃) and tetrabutylammonium (B224687) iodide (Bu₄NI). tandfonline.com This reaction selectively yielded the corresponding 2-hydroxy-1,4-diones. tandfonline.com The study highlighted the importance of the reagent system and reaction conditions in achieving high yields of the desired product.

The table below summarizes the key findings from this research on the reductive ring-opening of the trans-isomer.

| Entry | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SbCl₃, Bu₄NI, Na₂S₂O₃·5H₂O | THF | 0 to rt | 48 | 2-Hydroxy-1,4-diphenyl-1,4-butanedione | 95 |

This research demonstrates the potential of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- to serve as a precursor for highly functionalized 1,4-dicarbonyl compounds, which are themselves valuable building blocks in organic synthesis. The stereochemistry of the starting epoxide (cis or trans) directly influences the stereochemical outcome of the ring-opening reaction, offering a pathway to diastereomerically pure products.

Further research trajectories likely involve exploring a wider range of nucleophiles for the ring-opening reaction, including carbon-based nucleophiles, amines, and thiols, to generate a diverse array of substituted 1,4-diketones. Additionally, the development of catalytic and enantioselective methods for both the synthesis of the epoxy diketone and its subsequent transformations remains an active area of interest in the field of organic chemistry.

Structure

3D Structure

Properties

CAS No. |

82389-32-0 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

(3-benzoyloxiran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H |

InChI Key |

ADFLDJCSCJHDEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Considerations of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy

Systematic and Common Nomenclature Review

The systematic naming of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- follows the established rules of IUPAC nomenclature. The core structure is a four-carbon chain with carbonyl groups at positions 1 and 4, classifying it as a butanedione. Two phenyl groups are attached to these carbonyl carbons, leading to the "1,4-diphenyl-" prefix. The key feature is the three-membered ether ring, an epoxide, spanning carbons 2 and 3.

There are two primary IUPAC-approved methods for naming epoxides:

Epoxy Prefix Method: The oxygen atom is treated as a substituent, indicated by the prefix "epoxy-" with locants for the two carbons it is attached to. Following this, the compound is named 2,3-epoxy-1,4-diphenyl-1,4-butanedione . This is the most commonly encountered name in chemical literature.

Oxirane Suffix Method: The epoxide ring is considered the parent heterocycle, "oxirane." The attached groups are then named as substituents of this ring. In this case, the two benzoyl groups (C₆H₅CO-) are attached to the oxirane carbons. This would lead to the name 2,3-dibenzoyloxirane .

Stereochemical Isomerism: cis- and trans-2,3-Epoxy-1,4-diphenyl-1,4-butanedione

The presence of the epoxide ring on the butane (B89635) backbone introduces stereoisomerism. The relative orientation of the two benzoyl groups with respect to the plane of the oxirane ring gives rise to two diastereomers: cis and trans.

Diastereomeric Forms and Their Distinguishing Features in Research

The cis and trans isomers of 2,3-epoxy-1,4-diphenyl-1,4-butanedione are distinct molecules with different spatial arrangements and, consequently, different physical and chemical properties.

cis-2,3-Epoxy-1,4-diphenyl-1,4-butanedione: In this isomer, the two benzoyl groups are positioned on the same side of the epoxide ring.

trans-2,3-Epoxy-1,4-diphenyl-1,4-butanedione: Here, the two benzoyl groups are on opposite sides of the epoxide ring.

These diastereomers are typically synthesized via the epoxidation of the corresponding alkene precursor, 1,4-diphenyl-2-butene-1,4-dione. The geometry of the starting alkene (cis or trans) dictates the stereochemistry of the resulting epoxide. For instance, epoxidation of trans-1,2-dibenzoylethylene (B146848) yields the trans-epoxide.

In research, these diastereomers can be distinguished by their differing reactivity and spectroscopic signatures. For example, a study on the reductive ring-opening of these epoxides using a combination of antimony trichloride (B1173362) (SbCl₃) and tetrabutylammonium (B224687) iodide (Bu₄NI) demonstrated their utility as substrates. tandfonline.com The reaction of cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione was used as the model for the study, while the trans isomer was also shown to undergo the same transformation to yield the corresponding 2-hydroxy-1,4-dione. tandfonline.com Such reactions highlight that while both isomers can be used in synthesis, their reaction kinetics and product yields may differ due to the varied steric environments around the epoxide ring.

Table 1: Properties of 2,3-Epoxy-1,4-diphenyl-1,4-butanedione Diastereomers (Note: Specific experimental data such as melting points and detailed spectroscopic shifts are not consistently available in publicly accessible literature and would require targeted experimental analysis for definitive values.)

| Property | cis-Isomer | trans-Isomer |

| Structure | Benzoyl groups on the same side of the oxirane ring | Benzoyl groups on opposite sides of the oxirane ring |

| Systematic Name | cis-2,3-Epoxy-1,4-diphenyl-1,4-butanedione | trans-2,3-Epoxy-1,4-diphenyl-1,4-butanedione |

| Precursor | cis-1,2-Dibenzoylethylene | trans-1,2-Dibenzoylethylene |

| Reactivity Example | Undergoes reductive ring-opening with SbCl₃-Bu₄NI tandfonline.com | Also undergoes reductive ring-opening with SbCl₃-Bu₄NI tandfonline.com |

Enantiomeric Considerations in Asymmetric Synthesis Research

Beyond diastereomerism, the epoxide carbons (C2 and C3) are stereocenters. This means that both the cis and trans isomers are chiral and can exist as a pair of enantiomers.

The trans isomer exists as a pair of enantiomers: (2R,3R) and (2S,3S).

The cis isomer is a meso compound if the substituents were identical and non-chiral, but due to the rotational freedom and nature of the benzoyl groups, it also possesses non-superimposable mirror images: (2R,3S) and (2S,3R).

The synthesis of a single enantiomer of these epoxides requires a strategy known as asymmetric epoxidation. This is a significant area of organic chemistry focused on creating chiral molecules with high enantiomeric purity. wikipedia.org While specific research detailing the asymmetric synthesis of 2,3-epoxy-1,4-diphenyl-1,4-butanedione is not extensively documented in broad surveys, the principles are well-established.

The typical approach involves the epoxidation of the prochiral precursor, trans-1,2-dibenzoylethylene, using a chiral catalyst. Prominent methods for asymmetric epoxidation that could be adapted for this purpose include:

Jacobsen-Katsuki Epoxidation: Utilizes a manganese-based catalyst with a chiral salen ligand.

Shi Epoxidation: Employs a fructose-derived organocatalyst and is particularly effective for trans-disubstituted alkenes. sigmaaldrich.com

The goal of these methods is to control the facial selectivity of the oxygen atom addition to the double bond, leading to the preferential formation of one enantiomer over the other. The development of such a process for 2,3-epoxy-1,4-diphenyl-1,4-butanedione would yield enantiopure building blocks, which are highly valuable for the synthesis of complex, stereochemically defined target molecules in fields such as medicinal chemistry. nih.gov

Advanced Synthetic Methodologies for 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy and Its Analogues

Strategies for Epoxidation of 1,4-Diphenyl-2-butene-1,4-diones

The conversion of 1,4-diphenyl-2-butene-1,4-diones to their corresponding epoxides is a key transformation that has been explored through various synthetic approaches. The electron-deficient nature of the double bond in this substrate, due to the presence of two flanking carbonyl groups, influences the choice of epoxidation reagents and conditions.

Peroxide-based reagents are commonly employed for the epoxidation of α,β-unsaturated ketones. The reaction of 1,4-diaroyl ethenes with hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP) in a basic medium is a well-established method for the synthesis of the corresponding epoxides. researchgate.net The mechanism of this reaction involves the nucleophilic attack of the hydroperoxide anion on the β-carbon of the enedione, followed by intramolecular displacement of the hydroxide (B78521) ion to form the epoxide ring.

The epoxidation of alkenes with peroxy acids is understood to proceed via a concerted mechanism. libretexts.orgleah4sci.com In this "butterfly" transition state, the oxygen atom is transferred from the peroxy acid to the alkene in a single step. libretexts.orgleah4sci.com This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product. For 1,4-diphenyl-2-butene-1,4-dione, the use of a peroxy acid would involve the transfer of an oxygen atom to the carbon-carbon double bond, leading to the formation of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-. libretexts.orgleah4sci.com

Mechanistic studies have also explored aldehyde-catalyzed epoxidation with aqueous hydrogen peroxide, which is proposed to proceed through a non-radical pathway involving a dioxirane (B86890) intermediate. researchgate.net This method offers a sustainable approach to epoxidation, avoiding the need for pre-formed peroxy acids. researchgate.net

| Peroxide Reagent | Typical Conditions | Key Mechanistic Feature |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Basic medium (e.g., NaOH or KOH) | Nucleophilic addition of hydroperoxide anion |

| Urea-Hydrogen Peroxide (UHP) | Basic medium | Solid-state source of H₂O₂ |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | Concerted "butterfly" mechanism |

Achieving stereoselectivity in the epoxidation of 1,4-diphenyl-2-butene-1,4-dione is a significant challenge that has been addressed through various catalytic systems. While the substrate itself can exist as cis or trans isomers, the focus of stereoselective epoxidation is often on controlling the facial selectivity of the oxygen addition to produce enantiomerically enriched epoxides.

Manganese salts, in the presence of a bicarbonate buffer, have been shown to catalyze the epoxidation of a range of alkenes with hydrogen peroxide. organic-chemistry.org Such systems could be adapted for the epoxidation of 1,4-diphenyl-2-butene-1,4-dione. The development of chiral ligands for transition metal catalysts is a key strategy for inducing enantioselectivity. For instance, Ti(IV)-salan catalysts have been successfully employed for the diastereo- and enantioselective monoepoxidation of conjugated dienes using 30% hydrogen peroxide. nih.gov This approach demonstrates a high specificity for Z-olefins. nih.gov

Another approach to stereocontrol involves the use of organocatalysts. For example, 2,2,2-trifluoroacetophenone (B138007) can act as an efficient organocatalyst for the epoxidation of various olefins with hydrogen peroxide as a green oxidant. organic-chemistry.org The development of chiral versions of such catalysts could pave the way for asymmetric epoxidation of enediones.

| Catalyst System | Oxidant | Potential for Stereoselectivity | Reference |

|---|---|---|---|

| Manganese(2+) salts with bicarbonate buffer | H₂O₂ | Can be developed with chiral ligands | organic-chemistry.org |

| Ti(IV)-salan complexes | 30% H₂O₂ | High diastereo- and enantioselectivity for conjugated dienes | nih.gov |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Potential for development of chiral analogues for asymmetric catalysis | organic-chemistry.org |

Alternative Synthetic Routes to the 2,3-Epoxy-1,4-butanedione Core Structure

Beyond the direct epoxidation of enediones, alternative synthetic strategies can be envisioned for the construction of the 2,3-epoxy-1,4-butanedione core. One such conceptual approach involves the generation of a dioxirane intermediate from a 1,2-dicarbonyl compound. For example, 2,3-butanedione (B143835) (biacetyl) has been shown to react with oxone to generate mono- and bis-dioxiranes. nih.gov A similar strategy could potentially be applied to a precursor of 1,4-diphenyl-1,2,3,4-butanetetraone to generate the desired diepoxide, although this would be a challenging synthetic endeavor.

Another alternative could involve a multi-step sequence starting from a different precursor. For instance, the synthesis of 2,3-butanedione has been achieved from paraformaldehyde and acetone (B3395972) via a condensation and dehydration sequence to form methyl vinyl ketone, which is then epoxidized and rearranged. google.com A similar retrosynthetic analysis for the 1,4-diphenyl substituted target could involve the disconnection of the butanedione backbone to simpler aromatic precursors.

Preparation of Substituted 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- Derivatives

The synthesis of substituted analogues of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is crucial for exploring structure-activity relationships in various applications. The primary strategy for preparing these derivatives involves the synthesis of the corresponding substituted (E)-1,4-diaryl-2-butene-1,4-diones, followed by epoxidation.

A facile, two-step route for the preparation of both symmetric and unsymmetric (E)-1,4-diaryl-2-butene-1,4-diones has been reported. researchgate.net This method involves the nucleophilic substitution of an α-haloacetophenone with a sulfinic acid sodium salt to form a β-ketosulfone. Subsequent alkylation of the β-ketosulfone with another α-haloacetophenone, followed by desulfonylation, affords the desired enedione in high yields. researchgate.net This approach allows for the introduction of a wide range of substituents on the aryl rings.

Once the substituted 1,4-diaryl-2-butene-1,4-dione is obtained, the epoxidation methods described in section 3.1 can be applied to generate the corresponding substituted 1,4-Butanedione, 1,4-diaryl-2,3-epoxy- derivatives. The choice of epoxidation conditions may need to be optimized depending on the nature and position of the substituents on the aromatic rings.

Reactivity and Transformational Pathways of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy

Epoxide Ring-Opening Reactions

The high ring strain of the oxirane moiety makes 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- susceptible to cleavage under nucleophilic, acidic, and reductive conditions. These reactions provide routes to highly functionalized 1,4-dicarbonyl compounds.

Nucleophilic Ring-Opening Reactions and Regioselectivity

The reaction of epoxides with strong nucleophiles typically proceeds via an SN2 mechanism. chemistrysteps.comyoutube.com This pathway is driven by the relief of ring strain, which compensates for the poor leaving group nature of the alkoxide. chemistrysteps.com In this mechanism, the nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to a backside attack and inversion of stereochemistry at the reaction center.

For an unsymmetrical epoxide, the regioselectivity of nucleophilic attack is primarily governed by sterics; the nucleophile will preferentially attack the least sterically hindered carbon atom. youtube.com In the case of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, the two carbons of the oxirane ring (C-2 and C-3) are both secondary and are each flanked by a benzoyl group. While sterically similar, the electronic nature of the nucleophile and the specific reaction conditions can influence the site of attack.

Studies on related α,β-epoxy esters have shown that nucleophiles such as amines and thiols react regioselectively at the α-carbon (C-2) to afford 2-substituted-3-hydroxy esters in a highly stereoselective anti-fashion, consistent with an SN2 mechanism. nih.gov This suggests that nucleophilic attack on 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- would likely occur at either C-2 or C-3, leading to the corresponding β-hydroxy-α-substituted or α-hydroxy-β-substituted dione. Catalyst-controlled systems have also been developed to direct nucleophilic attack in unbiased epoxides, overriding the inherent substrate bias. rsc.org

Acid-Catalyzed Ring-Opening and Rearrangements

Under acidic conditions, the epoxide oxygen is first protonated, converting the hydroxyl group into a much better leaving group. chemistrysteps.com This activation allows the ring to be opened by weak nucleophiles. The mechanism of acid-catalyzed ring-opening has significant SN1 character. The C-O bond begins to break before the nucleophile attacks, leading to a build-up of partial positive charge on the epoxide carbons.

The regioselectivity is determined by the stability of this partial carbocation. The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge. chemistrysteps.com For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, both C-2 and C-3 are adjacent to electron-withdrawing benzoyl groups, but they are also benzylic in a broader sense, which could stabilize carbocation character. The transition state is often described as being midway between a pure SN1 and SN2 state. msu.edu

Following the initial ring-opening, the resulting α-hydroxy ketone (α-ketol) can undergo further acid-catalyzed rearrangements. msu.edu These transformations, such as the α-ketol rearrangement, can involve a 1,2-shift of an alkyl or aryl group to an adjacent carbonyl carbon, driven by the formation of a more stable product. msu.edu

Reductive Ring-Opening Methodologies

Specific methodologies have been developed for the reductive cleavage of the epoxide ring in 2,3-epoxy-1,4-diones. One effective method involves the use of an antimony(III) chloride and tetrabutylammonium (B224687) iodide (SbCl₃-Bu₄NI) system in the presence of Na₂S₂O₃·5H₂O. This system converts 1,4-disubstituted 2,3-epoxy-1,4-butanediones into the corresponding 2-hydroxy-1,4-butanediones.

Research using cis- and trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione has demonstrated the efficacy of this chemo- and regioselective reduction. The reaction proceeds to give the corresponding 2-hydroxy-1,4-diphenyl-1,4-butanedione in good yields.

| Substrate | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione | SbCl₃, Bu₄NI, Na₂S₂O₃·5H₂O | THF, 0°C to rt, 64h | 2-Hydroxy-1,4-diphenyl-1,4-butanedione | 98 |

| trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione | SbCl₃, Bu₄NI, Na₂S₂O₃·5H₂O | THF, 0°C to rt, 48h | 2-Hydroxy-1,4-diphenyl-1,4-butanedione | 96 |

Another important reductive pathway for α,β-epoxy ketones is the Wharton reaction. This reaction utilizes hydrazine (B178648) (N₂H₄) to reduce the epoxy ketone to an allylic alcohol, providing a method to transform the carbonyl and epoxide functionalities simultaneously.

Rearrangement Reactions

Beyond ring-opening, 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- can undergo rearrangements induced by photochemical or thermal energy, leading to significant structural reorganization.

Photo-Induced Rearrangements

The photochemistry of α,β-epoxy ketones is a well-studied area. Upon irradiation with UV light, these compounds typically undergo a characteristic rearrangement. The primary photochemical process is the homolytic cleavage of one of the epoxide C-O bonds, specifically the bond between the oxygen and the β-carbon. This β-cleavage is facilitated by the n→π* excitation of the carbonyl group and results in the formation of a 1,3-biradical intermediate.

This biradical species is unstable and rapidly rearranges. A 1,2-shift of the acyl group occurs, followed by recombination of the radicals to form a new C-C bond. The final product of this photo-induced cascade is a 1,3-diketone (a β-diketone). For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, this photorearrangement would be expected to yield 1,3-diphenyl-1,3-propanedione along with a carbene fragment, or more likely an intramolecular rearrangement to yield a cyclic or acyclic β-diketone structure.

Thermal Rearrangements

When subjected to heat, α,β-epoxy ketones can undergo thermal rearrangements. A key pathway for compounds structurally similar to 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is a concerted 1,2-carbonyl migration.

Studies on the thermal rearrangement of chiral trans-2,3-epoxy-1,3-diphenylbutan-1-one, a close structural analog, have shown that the reaction proceeds via a concerted mechanism. rsc.orgrsc.org This process involves the migration of the benzoyl group to the adjacent epoxide carbon. Crucially, the reaction occurs with inversion of configuration at the migration terminus and without loss of optical activity, which strongly supports a concerted pathway over a stepwise mechanism involving discrete intermediates. rsc.orgrsc.org This type of sigmatropic rearrangement provides a stereospecific route to rearranged dicarbonyl products. uh.edu

Rearrangements to β-Diketones and β-Hydroxy Ketones

The epoxy group in 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is susceptible to ring-opening reactions, which can lead to the formation of β-hydroxy ketones. One notable transformation is the reductive ring-opening of the epoxide. Studies on cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione have shown that it can be converted to the corresponding 2-hydroxy-1,4-dione. rsc.org

This reaction can be achieved using a combination of antimony(III) chloride (SbCl₃) and tetrabutylammonium iodide (Bu₄NI) in the presence of sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O). The efficiency of this conversion is highly dependent on the stoichiometry of the reagents and the reaction time. For instance, achieving a nearly quantitative yield of the β-hydroxy ketone product, 2-hydroxy-1,4-diphenyl-1,4-butanedione, requires approximately three molar equivalents of both SbCl₃ and Bu₄NI relative to the starting epoxy diketone, with reaction times extending from 48 to 60 hours at room temperature. rsc.org The reaction of trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione also yields the corresponding 2-hydroxy-1,4-dione under similar conditions. rsc.org

Oxidative Rearrangements and C-C Cleavage Pathways

The carbon-carbon bond of the oxirane ring in α,β-epoxy ketones like 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is susceptible to oxidative cleavage. This transformation provides a route to smaller carbonyl compounds by breaking the C-C bond of the epoxide. A notable method for this reaction involves the use of tert-butyl hydroperoxide (TBHP) as both a free-radical initiator and an oxidant. acs.org

When chalcone (B49325) epoxides (a class of compounds to which 1,4-diphenyl-2,3-epoxy-1,4-butanedione belongs) are subjected to these conditions, the reaction proceeds through a ring-opening addition, followed by the cleavage of the C-C bond within the epoxide moiety, and subsequent oxidation. This pathway results in the formation of two separate carbonyl compounds corresponding to the two parts of the original molecule. Specifically, the reaction yields an aromatic acid from the aroyl portion and an aromatic aldehyde from the other aromatic group. acs.org For 1,4-diphenyl-2,3-epoxy-1,4-butanedione, this would be expected to produce benzoic acid and benzaldehyde. The yields of these products can be moderate to good, with HPLC yields reported as high as 99% for the aromatic acid and 91% for the aromatic aldehyde in related systems. acs.org

Another general pathway for the oxidative cleavage of epoxides involves a two-step process. The first step is the hydrolysis of the epoxide to form a vicinal diol. This intermediate is then cleaved by a strong oxidizing agent such as sodium periodate (B1199274) (NaIO₄) to yield the corresponding carbonyl compounds. nih.gov This method serves as a chemoselective alternative to ozonolysis for cleaving C-C bonds. nih.gov

Electron-Transfer Mediated Transformations

Electron-transfer processes can induce significant transformations in molecules with suitable structural motifs. For systems related to 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, such as 1,4-diphenylbuta-1,3-diene, photoinduced electron transfer has been shown to cause geometric isomerization. encyclopedia.pub

When a photosensitizing electron acceptor like 9,10-dicyanoanthracene (B74266) is used in a polar solvent such as acetonitrile, a cation radical chain mechanism becomes operative. encyclopedia.pub This process involves the initial transfer of an electron from the diphenylbutane system to the excited photosensitizer, generating a radical cation. This reactive intermediate can then undergo conformational changes or reactions before propagating the chain. While not directly studied on the epoxy diketone itself, it is plausible that a similar electron-transfer mechanism could be initiated at the diphenylbutanedione backbone. This could potentially lead to the formation of radical ion intermediates, which might undergo rearrangements or ring-opening of the epoxide, representing an alternative pathway for the transformation of the molecule.

Cycloaddition Reactions Involving the Epoxy Diketone Moiety

The epoxy group is a versatile functional group that can participate in cycloaddition reactions. One of the most well-documented cycloadditions involving epoxides is their reaction with carbon dioxide (CO₂) to form five-membered cyclic carbonates. researchgate.net This reaction is considered a highly atom-economic process and a method for CO₂ fixation.

The cycloaddition is typically catalyzed by a variety of systems, including organic catalysts (like quaternary ammonium (B1175870) salts) and organometallic complexes. researchgate.net The general mechanism involves the activation and nucleophilic ring-opening of the epoxide, followed by the insertion of CO₂, and finally an intramolecular cyclization to close the five-membered ring. The presence of the two ketone groups in 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- could influence the reactivity of the epoxy ring in such cycloadditions. While specific studies on this particular substrate are not prevalent, the epoxy moiety itself is expected to be capable of undergoing this characteristic transformation to yield the corresponding cyclic carbonate derivative.

Mechanistic Investigations of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy Reactivity

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental tools for elucidating the intricate pathways of chemical reactions. In the context of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, these studies provide insights into reaction rates, the influence of various parameters on the reaction, and the structural transformations occurring at a molecular level.

A key reaction of this diepoxide is its reductive ring-opening. Studies have explored the use of antimony(III) chloride (SbCl3) in the presence of tetrabutylammonium (B224687) iodide (Bu4NI) as an effective system for this transformation. The reaction of cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione with this reagent system in the presence of sodium thiosulfate (B1220275) pentahydrate (Na2S2O3·5H2O) has been investigated. The stoichiometry of the reagents plays a critical role in the reaction outcome. For instance, when the molar ratio of the epoxide to SbCl3 and Bu4NI is low, the starting material is largely recovered unchanged. However, by increasing the molar equivalents of the reagents, the reaction proceeds to yield a mixture of products.

The progress of these reactions is typically monitored using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in identifying the structure of the products formed. For example, in the reductive ring-opening of the trans isomer of 1,4-diphenyl-2,3-epoxy-1,4-butanedione, the corresponding 2-hydroxy-1,4-dione is formed in good yield. The stereochemistry of the starting epoxide, whether cis or trans, significantly influences the nature of the products, a detail that is readily elucidated through NMR analysis.

While specific kinetic parameters such as rate constants and activation energies for the reactions of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- are not extensively documented in the available literature, the observed reaction times and product distributions under varying conditions provide qualitative insights into the reaction kinetics. For instance, prolonged reaction times, often extending to 48-60 hours at room temperature, are necessary to achieve high yields of the desired hydroxy-1,4-butanedione product, indicating a relatively slow reaction rate under these conditions.

The following table summarizes the results of the reductive ring-opening of cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione with varying stoichiometry of SbCl3 and Bu4NI.

| Run | Molar Ratio (Epoxide:Bu4NI:Na2S2O3·5H2O:SbCl3) | Product(s) | Yield (%) |

| 1 | 1 : 1 : 1.8 : 0.2 | Starting Material | Mostly Recovered |

| 2 | 1 : 2 : 1.8 : 0.2 | Hydroxydiketone and Hydroxyenedione | Mixture |

This data clearly demonstrates the dependence of the reaction outcome on the concentration of the reagents, a key aspect of kinetic analysis.

Role of Reactive Intermediates (e.g., Radical Anions, Zwitterions) in Transformation Pathways

The transformation of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- likely proceeds through various reactive intermediates, the nature of which dictates the final products. While direct spectroscopic observation of these transient species for this specific compound is challenging and not widely reported, mechanistic proposals often invoke their involvement based on the reaction conditions and the products formed.

In the context of reductive ring-opening reactions, the formation of radical anions is a plausible mechanistic step. The use of a reducing agent like SbCl3 suggests the possibility of single-electron transfer (SET) to the epoxide ring. This would generate a radical anion intermediate which could then undergo ring-opening. The stability of the phenyl groups attached to the carbonyl carbons could facilitate the formation of such an intermediate by delocalizing the negative charge and the unpaired electron. While direct Electron Paramagnetic Resonance (EPR) spectroscopic evidence for a radical anion intermediate in the reactions of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is not currently available in the literature, this pathway remains a strong possibility based on analogous systems.

Zwitterions are another class of intermediates that can play a role in the reactivity of epoxides. In the presence of Lewis acids, such as SbCl3, the epoxide oxygen can coordinate to the metal center. This coordination polarizes the C-O bonds of the epoxide ring, making the carbon atoms more electrophilic. Nucleophilic attack by an iodide ion (from Bu4NI) on one of the epoxide carbons would lead to a ring-opened intermediate. Depending on the sequence of bond-forming and bond-breaking steps, a zwitterionic species could be formed. For instance, the formation of a transient carbocation at one of the benzylic positions upon ring opening, stabilized by the adjacent phenyl group, and a negatively charged oxygen atom coordinated to the antimony species would constitute a zwitterionic intermediate.

The reaction of cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione with the SbCl3-Bu4NI system yields a mixture of a hydroxydiketone and a hydroxyenedione. The formation of these different products can be rationalized by the involvement of different intermediates or competing reaction pathways stemming from a common intermediate.

Stereochemical Outcomes and Chiral Induction Mechanisms in Transformations

The stereochemistry of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is a critical factor influencing the stereochemical outcome of its reactions. The compound can exist as cis and trans diastereomers, and the reactivity of each can differ significantly.

In the reductive ring-opening with SbCl3-Bu4NI, the stereochemistry of the starting epoxide dictates the product formed. For example, the reaction of trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione leads to the formation of the corresponding 2-hydroxy-1,4-dione in a good yield. This suggests that the reaction proceeds with a degree of stereochemical control. A reaction that is stereospecific is one where stereoisomeric starting materials yield products that are stereoisomers of each other. The different outcomes observed for the cis and trans isomers of the starting epoxide in the reductive ring-opening suggest that these reactions may be stereospecific.

The following table outlines the different products obtained from the reductive ring-opening of the cis and trans isomers of 1,4-diphenyl-2,3-epoxy-1,4-butanedione.

| Starting Epoxide Isomer | Major Product(s) |

| cis | Mixture of Hydroxydiketone and Hydroxyenedione |

| trans | 2-Hydroxy-1,4-dione |

The mechanisms of these transformations must account for the observed stereochemical outcomes. For instance, a nucleophilic attack by the iodide ion on the epoxide ring would likely proceed via an SN2-type mechanism, which involves an inversion of configuration at the carbon atom being attacked. The subsequent steps of the reaction would then determine the final stereochemistry of the product.

Chiral induction in the reactions of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves the use of chiral reagents or catalysts to favor the formation of one enantiomer of a chiral product over the other. While the literature reviewed does not provide specific examples of asymmetric transformations of this particular diepoxide, the principles of chiral induction are well-established in epoxide chemistry. The use of chiral Lewis acids or chiral nucleophiles could potentially be employed to achieve enantioselective ring-opening of the prochiral epoxide rings in this substrate. The development of such catalytic asymmetric reactions would be a valuable extension of the chemistry of this versatile compound.

Applications of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The inherent reactivity of the epoxide and the latent 1,4-dicarbonyl functionality make 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- a strategic starting material for the construction of heterocyclic rings.

While the dihydrofuran moiety is a common structural motif in biologically active compounds, the direct conversion of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- into dihydrofuran derivatives is not extensively documented in scientific literature. Synthetic routes to dihydrofurans typically involve other methodologies, such as the cyclization of allenenic compounds or palladium-catalyzed coupling reactions.

The 1,4-dicarbonyl backbone of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is an ideal precursor for the synthesis of five-membered heterocycles such as pyrazoles. The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine (B178648) is a fundamental and widely used reaction in heterocyclic chemistry. nih.govorganic-chemistry.orgresearchgate.net The epoxide can be converted in situ to a 1,4-diketone, which then undergoes cyclocondensation.

A plausible synthetic route involves a two-step, one-pot process:

Reductive Ring-Opening: The epoxide is first subjected to a reductive ring-opening to unmask the 1,4-dicarbonyl system. This transformation can be achieved using reagents like a combination of antimony trichloride (B1173362) (SbCl₃) and tetrabutylammonium (B224687) iodide (Bu₄NI). tandfonline.com This step yields 2-hydroxy-1,4-diphenyl-1,4-butanedione.

Cyclocondensation: Following the ring-opening, the addition of a hydrazine derivative, such as hydrazine hydrate, to the reaction mixture would initiate a cyclocondensation reaction. The nitrogen nucleophiles of the hydrazine attack the two carbonyl carbons, leading to the formation of a stable, aromatic pyrazole (B372694) ring through the elimination of water.

This sequential approach leverages the epoxide as a stable precursor to the more reactive 1,4-diketone, allowing for controlled synthesis of highly substituted pyrazoles.

Intermediate in the Construction of Complex Carbon Frameworks

The ability to selectively open the epoxide ring provides a powerful tool for introducing new functional groups and building complex carbon skeletons with a high degree of control.

A key application of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is its conversion into functionalized 1,4-diketones, which are valuable polyketone structures. A reductive ring-opening reaction using a system of antimony trichloride (SbCl₃) and tetrabutylammonium iodide (Bu₄NI) in the presence of sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) has been shown to be effective. tandfonline.com This method cleanly converts the epoxide into a 2-hydroxy-1,4-butanedione derivative. tandfonline.com

The reaction has been demonstrated for both cis- and trans-isomers of the starting epoxide, yielding the corresponding 2-hydroxy-1,4-diones in good yields. tandfonline.com This transformation is significant as it introduces a hydroxyl group while preserving the 1,4-dicarbonyl system, opening avenues for further derivatization.

| Starting Epoxide | Reagents | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione | SbCl₃, Bu₄NI, Na₂S₂O₃·5H₂O | THF | 64 | 2-hydroxy-1,4-diphenyl-1,4-butanedione | 98 |

| trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione | SbCl₃, Bu₄NI, Na₂S₂O₃·5H₂O | THF | 48 | 2-hydroxy-1,4-diphenyl-1,4-butanedione | 96 |

While the direct application of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- in a completed total synthesis is not widely reported, its structural features make it a promising candidate for stereoselective synthesis. The stereochemistry of the epoxide ring (cis or trans) can dictate the stereochemical outcome of subsequent reactions. tandfonline.com

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow the formation of complex molecules in a single step, minimizing waste and improving atom economy. nih.govnih.gov

Epoxide cascade reactions, which often involve an initial ring-opening followed by one or more subsequent cyclizations or rearrangements, are a powerful tool in organic synthesis. nih.govnih.gov 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is a suitable substrate for such a strategy. A plausible cascade sequence could be initiated by a Lewis acid or Brønsted acid, which activates the epoxide for nucleophilic attack. The resulting intermediate could then undergo an intramolecular cyclization, potentially involving one of the carbonyl groups, to rapidly construct a complex heterocyclic framework.

Furthermore, the 1,4-diketone generated from the epoxide's ring-opening is an excellent substrate for multicomponent reactions. For example, it could participate in a four-component Hantzsch-type synthesis or other condensation reactions with an aldehyde, a β-ketoester, and an ammonia (B1221849) source to build complex dihydropyridine (B1217469) scaffolds. This highlights the role of the title compound as a gateway to complex molecular architectures through efficient, one-pot reaction sequences.

Theoretical and Computational Studies on 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

There are no published studies detailing the quantum chemical calculations performed to determine the optimized molecular geometry and electronic structure of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to predict bond lengths, bond angles, and dihedral angles.

Table 7.1.1: Hypothetical Calculated Geometric Parameters for 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | Data not available |

| C2-C3 Bond Length (Å) | Data not available |

| C-O (Epoxide) Bond Length (Å) | Data not available |

| C=O (Carbonyl) Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| O-C-C (Epoxide) Bond Angle (°) | Data not available |

Similarly, electronic structure analysis, which would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, has not been reported for this specific compound. This information is crucial for understanding its reactivity and spectroscopic properties.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, potential reactions could include nucleophilic ring-opening of the epoxide, reactions at the carbonyl centers, or rearrangements. However, no computational studies modeling these or any other reaction pathways and their corresponding transition states have been found in the literature.

Table 7.2.1: Hypothetical Calculated Activation Energies for Reactions of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

| Reaction Type | Reaction Coordinate | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Epoxide Ring-Opening | Distance between nucleophile and epoxide carbon | Data not available |

| Carbonyl Addition | Distance between nucleophile and carbonyl carbon | Data not available |

Without these computational models, the mechanistic details of how this molecule reacts remain experimentally determined or inferred from the behavior of similar compounds.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of a molecule by analyzing its electronic and steric properties. For instance, the calculated energies of frontier molecular orbitals (HOMO-LUMO gap) can indicate chemical reactivity, and the analysis of the electrostatic potential can predict sites susceptible to nucleophilic or electrophilic attack.

However, in the absence of any computational studies on 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, predictions regarding its reactivity and the selectivity of its reactions (e.g., regioselectivity of epoxide opening, stereoselectivity of nucleophilic attack) cannot be substantiated with theoretical data. General principles of organic chemistry would suggest that the epoxide ring is susceptible to ring-opening by nucleophiles and that the carbonyl groups can undergo nucleophilic addition. The presence of the phenyl groups would influence the electronic properties and steric accessibility of these reactive sites. A definitive and quantitative prediction, however, would necessitate dedicated computational analysis.

Emerging Research Directions and Future Prospects for 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy

Development of Novel Catalytic Systems for Transformations

The development of efficient and selective catalytic systems for the transformation of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is a cornerstone of its evolving chemistry. A significant area of research has been the reductive ring-opening of the epoxide, which provides access to valuable 2-hydroxy-1,4-dicarbonyl compounds.

One notable advancement is the use of a combination of antimony(III) chloride (SbCl₃) and tetrabutylammonium (B224687) iodide (Bu₄NI) for the reductive ring-opening of 2,3-epoxy-1,4-diones. Research has demonstrated that this system can effectively convert cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione to the corresponding 2-hydroxy-1,4-dione. The reaction proceeds under mild conditions and shows good yields. The presence of Na₂S₂O₃·5H₂O is also a key factor in the reaction's success.

The table below summarizes the results of the reductive ring-opening of various 2,3-epoxy-1,4-diones using the SbCl₃-Bu₄NI system, highlighting the versatility of this catalytic approach.

Table 1: Reductive Ring-Opening of 2,3-Epoxy-1,4-diones with SbCl₃-Bu₄NI

| Entry | Substrate | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione | 2-hydroxy-1,4-diphenyl-1,4-butanedione | 85 |

| 2 | Ethyl 3-benzoyl-2,3-epoxypropionate | Ethyl 3-benzoyl-2-hydroxypropionate | 78 |

Future research in this area is expected to focus on the development of even more efficient and environmentally friendly catalytic systems. This includes the exploration of catalysts based on more abundant and less toxic metals, as well as the development of enantioselective catalytic systems for the synthesis of chiral hydroxy dicarbonyl compounds.

Exploration of New Reactivity Modes and Synthetic Applications

Beyond reductive ring-opening, researchers are actively exploring new reactivity modes of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- to expand its synthetic utility. The presence of both an epoxide and two carbonyl groups provides a rich platform for a variety of chemical transformations.

The regioselective and stereoselective opening of the epoxide ring with different nucleophiles remains a key area of interest. The use of various metal halides, such as samarium(II) iodide (SmI₂), indium(III) chloride (InCl₃), and cerium(III) chloride (CeCl₃), has been investigated for the ring-opening of epoxides in other systems and could be applied to 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-. The combination of SbCl₃ with other tetrabutylammonium halides (Bu₄NX, where X = Cl, Br) has also been shown to afford the corresponding halohydrins from terminal epoxides, suggesting a potential pathway for the synthesis of halogenated derivatives of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-.

Future work will likely focus on domino and cascade reactions that leverage the multiple functional groups within the molecule. For instance, a nucleophilic ring-opening of the epoxide could be followed by an intramolecular reaction involving one of the carbonyl groups to construct complex heterocyclic scaffolds. The development of organocatalytic methods for these transformations is also a promising avenue for future exploration, offering a metal-free approach to new synthetic applications.

Integration into Sustainable Chemistry Methodologies

The integration of the synthesis and transformations of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- into sustainable chemistry methodologies is a critical future direction. While specific research in this area for this particular compound is still emerging, several key green chemistry principles can be applied.

Catalysis: The development of recyclable catalysts, including heterogeneous catalysts and polymer-supported catalysts, would significantly improve the sustainability of processes involving this compound. Biocatalysis, using enzymes to perform selective transformations, represents another important frontier for green synthesis.

Alternative Reaction Media: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis and reactions of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- would reduce the environmental impact associated with volatile organic compounds.

Energy Efficiency: The exploration of photochemical and electrochemical methods for the synthesis and transformation of this compound could lead to more energy-efficient processes. Photocatalysis with organic dyes, for example, has emerged as a powerful tool for a variety of organic transformations and could be adapted for reactions involving this epoxide.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research will likely focus on developing high-yield, low-waste syntheses of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- and its derivatives.

Structure-Reactivity Relationship Studies for Rational Design of Derivatives

A deeper understanding of the relationship between the structure of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- and its reactivity is essential for the rational design of new derivatives with tailored properties. While extensive quantitative structure-activity relationship (QSAR) studies on this specific compound are not yet widely reported, the principles of physical organic chemistry and computational modeling can guide future research.

Computational Studies: Density functional theory (DFT) and other computational methods can be used to model the electronic structure and reactivity of the molecule. These studies can provide insights into the reaction mechanisms of its transformations, predict the regioselectivity of nucleophilic attack on the epoxide, and help in the design of new catalysts. Theoretical studies on the regioselective opening of other 2,3-epoxy alcohols have demonstrated the power of computational chemistry in understanding and predicting reactivity.

Systematic Derivatization: The synthesis and reactivity studies of a library of derivatives with systematic variations in the substituents on the phenyl rings will be crucial. By correlating the electronic and steric properties of these substituents with the observed reactivity, empirical structure-reactivity relationships can be established. This knowledge will enable the fine-tuning of the molecule's properties for specific applications.

Future research in this area will likely involve a synergistic approach, combining experimental studies with computational modeling to build predictive models for the reactivity of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- and its derivatives. This will accelerate the discovery of new reactions and the development of novel molecules with desired functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.